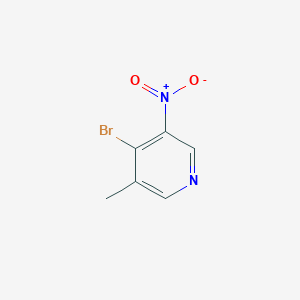

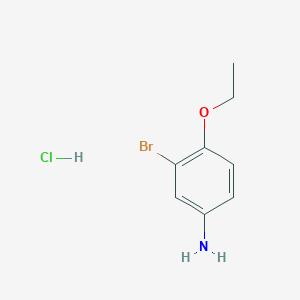

2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

Übersicht

Beschreibung

“2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile” is a chemical compound that has been studied for its potential antibacterial properties . It combines sulfonamide and benzodioxane fragments in its structure .

Synthesis Analysis

The synthesis of similar compounds has been accomplished by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with other compounds in aqueous alkaline media under dynamic pH control . The parent molecule was then reacted with different alkyl/aralkyl halides to achieve the final product .

Molecular Structure Analysis

The molecular structure of similar compounds was determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride using 10% aqueous Na2CO3 . The parent molecule was then reacted with different alkyl/aralkyl halides .

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Compounds containing the 1,4-benzodioxane moiety, such as 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile , have been studied for their antibacterial properties. They are known to inhibit biofilm formation of pathogenic bacteria like Escherichia coli and Bacillus subtilis . The presence of the benzodioxane ring and its derivatives has been associated with significant antibacterial activity, making this compound a candidate for developing new antibacterial drugs.

Hemolytic Activity

The hemolytic activity of these compounds is also of interest in scientific research. Hemolysis refers to the destruction of red blood cells, and studying this activity can help in assessing the cytotoxicity of new pharmaceutical agents. The derivatives of 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile have shown to be mildly cytotoxic, suggesting potential as safe antibacterial agents .

Anti-inflammatory Applications

The benzodioxane ring system is recognized for its anti-inflammatory properties. This makes the compound of interest in the development of new anti-inflammatory medications. Its application in this area could lead to treatments for conditions characterized by inflammation .

Anticancer Research

In the realm of oncology, compounds with the benzodioxane structure have been explored for their potential as anticancer agents. The ability to interfere with cancer cell proliferation makes 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile a compound of interest for further study in cancer treatment strategies .

Alzheimer’s Disease Treatment

Research has indicated that sulfonamide derivatives, which share a similar structure to our compound of interest, may be beneficial in treating Alzheimer’s disease. The compound’s potential to inhibit enzymes involved in the disease’s progression is a promising avenue for therapeutic application .

Anti-hepatotoxic Activity

Compounds with the benzodioxane ring have shown potential as anti-hepatotoxic agents, which could protect the liver from toxic substances. This application is particularly relevant in the development of treatments for liver diseases .

CNS-related Activity

Lastly, the central nervous system (CNS) activity of benzodioxane derivatives is an area of interest. These compounds may influence CNS-related functions, which could lead to new treatments for neurological disorders .

Eigenschaften

IUPAC Name |

2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9/h5-6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWOWSKYNMHXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=C2Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride](/img/structure/B1379439.png)

![3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379447.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1379452.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379454.png)